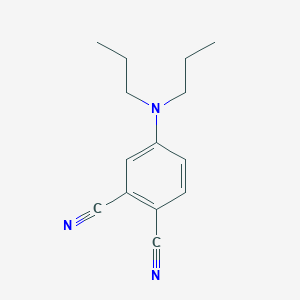![molecular formula C15H15N3O2 B12540239 Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate CAS No. 143129-25-3](/img/structure/B12540239.png)
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is an organic compound that belongs to the class of esters It is a derivative of benzoic acid and contains both amino and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate typically involves a multi-step process. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including reduction and condensation, to form the final product. The reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted benzoates .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly anticoagulants like Dabigatran etexilate.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. In the case of its use as an intermediate for Dabigatran etexilate, the compound acts as a direct thrombin inhibitor, preventing blood clot formation. The molecular pathways involved include binding to the active site of thrombin, thereby inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate: A closely related compound with similar structural features.
N-(Pyridin-2-yl)amides: Compounds with a pyridinyl group attached to an amide moiety.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridinyl group and an imidazo ring.
Uniqueness
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Propiedades
Número CAS |
143129-25-3 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-(pyridin-2-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-10H,2,16H2,1H3 |
Clave InChI |
CXQOGTVGNZNUEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)

![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)

![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)

